2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole
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Overview
Description
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a nonenyl side chain. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the double bond in the nonenyl side chain can yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated thiazoles.
Scientific Research Applications
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the nonenyl side chain, making it less hydrophobic.
4-Methylthiazole: Similar structure but with different substitution patterns.
2-Phenylthiazole: Contains a phenyl group instead of a nonenyl side chain.
Uniqueness
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonenyl side chain enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
210223-71-5 |
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Molecular Formula |
C14H23NS |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
2-methyl-4-(3-methylnon-2-enyl)-1,3-thiazole |
InChI |
InChI=1S/C14H23NS/c1-4-5-6-7-8-12(2)9-10-14-11-16-13(3)15-14/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
YQKGWXZDOFQGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CCC1=CSC(=N1)C)C |
Origin of Product |
United States |
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